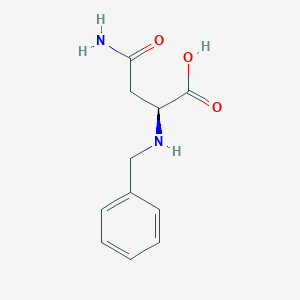
N~2~-Benzyl-L-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-Benzyl-L-asparagine is a derivative of the amino acid asparagine, where a benzyl group is attached to the nitrogen atom at the second position
準備方法
Synthetic Routes and Reaction Conditions
N~2~-Benzyl-L-asparagine can be synthesized through the reaction of L-asparagine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure high yield and purity . Another method involves the use of benzyl chloroformate as a protecting group for the amino group of L-asparagine, followed by deprotection under acidic conditions .
Industrial Production Methods
Industrial production of N2-Benzyl-L-asparagine often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
N~2~-Benzyl-L-asparagine undergoes several types of chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN~3~) or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N2-benzyl-L-aspartic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N~2~-Benzyl-L-asparagine has several scientific research applications:
作用機序
N~2~-Benzyl-L-asparagine exerts its effects through several mechanisms:
類似化合物との比較
Similar Compounds
L-Asparagine: The parent compound, essential for protein synthesis.
N~2~-Benzyl-L-aspartic acid: A reduction product of N2-Benzyl-L-asparagine.
N-Benzyloxycarbonyl-L-asparagine: A protected form used in peptide synthesis.
Uniqueness
N~2~-Benzyl-L-asparagine is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its parent compound, L-asparagine.
特性
CAS番号 |
46741-77-9 |
|---|---|
分子式 |
C11H14N2O3 |
分子量 |
222.24 g/mol |
IUPAC名 |
(2S)-4-amino-2-(benzylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H14N2O3/c12-10(14)6-9(11(15)16)13-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14)(H,15,16)/t9-/m0/s1 |
InChIキー |
IYPFHQCBXITDFG-VIFPVBQESA-N |
異性体SMILES |
C1=CC=C(C=C1)CN[C@@H](CC(=O)N)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)CNC(CC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14668859.png)
![methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14668862.png)
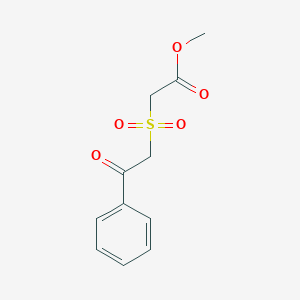


![[3-Methylidenepentoxy(oxido)phosphoryl] phosphate](/img/structure/B14668886.png)
![7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one](/img/structure/B14668889.png)
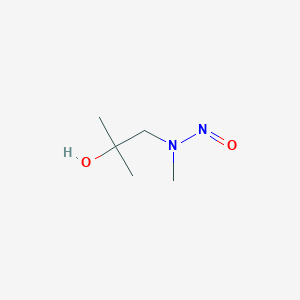
![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)
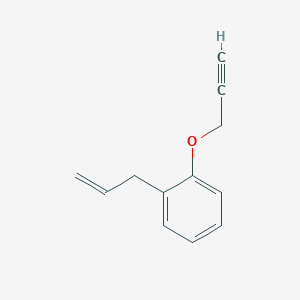
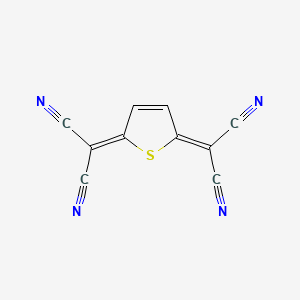
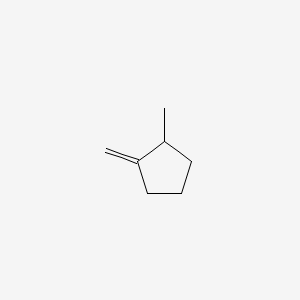

![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)
